molecular formula C26H31N5O4 B2695516 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 923140-62-9

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2695516
CAS No.: 923140-62-9
M. Wt: 477.565
InChI Key: ZOGIDORCTJXFEO-UHFFFAOYSA-N
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Description

This compound belongs to the 7,8-disubstituted 1,3-dimethylxanthine (theophylline) derivative family, characterized by a purine-2,6-dione core with modifications at positions 7 and 8. The structure includes:

  • Position 8: A phenethylamino group, which introduces hydrogen-bonding capacity and steric bulk that may influence adenosine receptor (AR) subtype selectivity .
  • Core: 1,3-dimethyl substitution at positions 1 and 3 stabilizes the purine ring and modulates pharmacokinetic properties.

However, its exact pharmacological profile remains under investigation.

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-17-10-11-21(14-18(17)2)35-16-20(32)15-31-22-23(29(3)26(34)30(4)24(22)33)28-25(31)27-13-12-19-8-6-5-7-9-19/h5-11,14,20,32H,12-13,15-16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGIDORCTJXFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione , identified by its CAS number 923140-62-9 , is a purine derivative with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26_{26}H31_{31}N5_{5}O4_{4}
  • Molecular Weight : 477.6 g/mol
  • Structure : The compound features a purine core substituted with various functional groups that may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with adenosine receptors, particularly the A1 and A2A subtypes. Research indicates that compounds similar to this structure can modulate neurotransmission and exhibit neuroprotective effects through adenosinergic pathways.

  • Adenosine Receptor Modulation :
    • The compound acts as an agonist for adenosine receptors, which are involved in numerous physiological processes including inflammation, neurotransmission, and cardioprotection .
    • Studies have shown that activation of A1 receptors can lead to neuroprotective effects against excitotoxicity while A2A receptor activation may promote anti-inflammatory responses .
  • Antioxidant Activity :
    • The presence of phenolic groups in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in reducing oxidative stress, which is linked to various diseases including neurodegenerative disorders .

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines:

  • Neuroprotective Effects : In vitro assays demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.
  • Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory conditions .

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

  • Cognitive Enhancement : In rodent models, administration of the compound improved memory and learning capabilities, likely through its action on adenosine receptors and modulation of neurotransmitter release.
  • Cardiovascular Effects : Preliminary studies indicate that the compound may exert protective effects on cardiac tissues during ischemic events by enhancing blood flow and reducing infarct size through adenosinergic mechanisms .

Case Study 1: Neuroprotection in Ischemic Stroke Models

In a study examining ischemic stroke models in rats, administration of the compound resulted in a significant reduction in brain damage as assessed by histological analysis. The treatment group showed improved neurological scores compared to controls, suggesting a protective role against ischemic injury.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a collagen-induced arthritis model, treatment with the compound led to reduced joint swelling and inflammation markers. Histological examination revealed decreased infiltration of inflammatory cells and preservation of joint architecture compared to untreated controls.

Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionAdenosine receptor modulation
AntioxidantScavenging ROS
Anti-inflammatoryReduction of pro-inflammatory cytokines
Cognitive enhancementModulation of neurotransmission

In Vitro Study Results

Cell TypeTreatment ConcentrationEffect Observed
Neuronal Cells10 µMReduced apoptosis
Macrophages5 µMDecreased TNF-α levels

Comparison with Similar Compounds

A. Lipophilicity and Solubility

  • The target compound’s 3,4-dimethylphenoxy group increases LogP (3.8) compared to analogs with 4-methoxy (LogP 3.2) or 4-ethylphenoxy (LogP 2.9) groups. This suggests superior membrane permeability but may limit aqueous solubility .

B. Receptor Selectivity

  • Phenethylamino analogs (e.g., target compound) are predicted to favor A2A receptor antagonism due to steric complementarity with the receptor’s hydrophobic pocket, whereas thio-substituted derivatives () may exhibit non-selective AR modulation .
  • Methoxypropylamino substituents () could reduce off-target interactions by limiting hydrogen-bond donor capacity .

C. Metabolic Stability

  • The 3-methoxypropylamino group () is less prone to oxidative metabolism than the target compound’s phenethylamino group, which contains a metabolically labile benzyl position .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step nucleophilic substitution and functionalization of the purine core. Key steps include:

  • Alkylation at the 7-position using 3-(3,4-dimethylphenoxy)-2-hydroxypropyl halides under controlled pH (8–9) to minimize side reactions.
  • Introduction of the 8-phenethylamino group via nucleophilic displacement of a bromo intermediate in anhydrous DMF at 60–70°C .
  • Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) to isolate the target compound. Optimization strategies: Use kinetic studies to adjust reaction time, employ catalysts like DBU for alkylation steps, and monitor intermediates via TLC/HPLC .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • 1H/13C NMR : Assign peaks for the phenethylamino (δ 3.2–3.5 ppm, multiplet) and 3,4-dimethylphenoxy groups (δ 6.7–7.1 ppm, aromatic protons) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₈H₃₄N₆O₅: 545.26).
  • XRD : Resolve intramolecular hydrogen bonding (e.g., O–H⋯N interactions) to confirm stereochemistry .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of 8-position substituents in modulating cardiovascular activity?

  • Methodology :
  • Synthesize analogs with varying 8-substituents (e.g., alkylamino, aryloxy) and compare their binding affinity to adenosine receptors (A₁/A₂A) via radioligand assays .
  • Evaluate cardiovascular effects (e.g., antiarrhythmic activity) in ex vivo models (Langendorff perfused hearts) under ischemia-reperfusion conditions .
  • Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with receptor pocket interactions .
    • Key Variables : Alkyl chain length, steric bulk, and hydrogen-bonding capacity at the 8-position .

Q. What computational approaches are effective for predicting drug-likeness and ADMET properties?

  • Tools :
  • Chemicalize.org : Calculate LogP (target: 2–3), topological polar surface area (TPSA < 140 Ų), and rule-of-five compliance .
  • SwissADME : Predict CYP450 metabolism hotspots (e.g., phenethylamine oxidation).
  • MOLPROPERTY : Estimate blood-brain barrier permeability (low for hydrophilic derivatives) .
    • Validation : Cross-reference predictions with in vitro Caco-2 permeability and microsomal stability assays .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

  • Strategies :
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance (e.g., hepatic microsome assays) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps.
  • Dose-Response Refinement : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and compartmental PK/PD modeling .

Q. What crystallographic methods are critical for analyzing hydrogen-bonding networks and conformational stability?

  • XRD Protocols :
  • Collect data at 100 K to minimize thermal motion artifacts.
  • Resolve weak N–H⋯O interactions (2.8–3.2 Å) using SHELXL for refinement .
  • Compare with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) to validate intramolecular forces .
    • Impact : Hydrogen bonding at the 2-hydroxypropyl group stabilizes the synclinal conformation, influencing receptor binding .

Q. How can target identification be prioritized given structural similarities to other purine derivatives?

  • Approach :
  • Phylogenetic Analysis : Map conserved binding motifs in purine receptors (e.g., adenosine A₂A vs. phosphodiesterase 4).
  • Competitive Binding Assays : Screen against panels of GPCRs and kinases using fluorescence polarization .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cells lacking candidate receptors (e.g., A₂AR⁻/⁻ models) .

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